3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups, such as the amine and trifluoromethyl groups, can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-Formylphenylboronic Acid: Contains a formyl group and boronic acid functionality, used in similar synthetic applications.
Uniqueness
3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and trifluoromethyl groups enhances its stability and lipophilicity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTDITNLEJBDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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